N-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
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Overview
Description
N-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide typically involves the reaction of 2-methylbenzothiazole with N-methylacetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as mixing, heating, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.
Comparison with Similar Compounds
- Acetamide, N-(2,6-dimethylphenyl)-
- Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-
- N-Methyl-N-(3-pyridinyl)acetamide
Uniqueness: N-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other acetamides and contributes to its specific reactivity and applications.
Properties
CAS No. |
110460-00-9 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 |
IUPAC Name |
N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C11H12N2OS/c1-7-12-10-5-4-9(6-11(10)15-7)13(3)8(2)14/h4-6H,1-3H3 |
InChI Key |
PVDCTGYAXINCMG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C(C=C2)N(C)C(=O)C |
Synonyms |
Acetamide, N-methyl-N-(2-methyl-6-benzothiazolyl)- (9CI) |
Origin of Product |
United States |
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